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molecular formula C7H11NO2 B1339206 3-Acetyl-1-methylpyrrolidin-2-one CAS No. 60044-08-8

3-Acetyl-1-methylpyrrolidin-2-one

Cat. No. B1339206
M. Wt: 141.17 g/mol
InChI Key: FNRBNSZXDRIQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394324B2

Procedure details

20.40 g (0.20 mol) of diisopropylamine were placed in 200 ml dry THF under nitrogen and 80 ml n-butyl lithium in hexane (2.5 M) were added dropwise. It was allowed to stir for 20 minutes and then 20.00 g (0.20 mol) of 1-methyl-2-pyrrolidinone were added dropwise at −78° C. After stirring the reaction mixture for 1 hour 17.64 g (0.20 mol) of dry ethyl acetate were added at −78° C. The reaction mixture was warmed to room temperature and stirred for 14 hours. The THF was removed on a rotary evaporator under reduced pressure and the residue was taken up in 80 ml of 6 N HCl. The acidic aqueous phase was saturated with NaCl and extracted 5 times with 300 ml ethyl acetate. The combined organic layers were dried over Na2SO4, and the solvent was removed on a rotary evaporator. The remaining yellow oil was purified by column chromatography. This gave 5.10 g product as a light yellow oil.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
17.64 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][N:14]1[CH2:18][CH2:17][CH2:16][C:15]1=[O:19].[C:20](OCC)(=[O:22])[CH3:21]>C1COCC1.CCCCCC>[C:20]([CH:16]1[CH2:17][CH2:18][N:14]([CH3:13])[C:15]1=[O:19])(=[O:22])[CH3:21]

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
CN1C(CCC1)=O
Step Four
Name
Quantity
17.64 g
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at −78° C
STIRRING
Type
STIRRING
Details
stirred for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The THF was removed on a rotary evaporator under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted 5 times with 300 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The remaining yellow oil was purified by column chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C)(=O)C1C(N(CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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